6-(4-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Beschreibung
6-(4-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core. The molecule is substituted at position 3 with a morpholinylmethyl group and at position 6 with a 4-fluorophenyl ring. The morpholine moiety enhances solubility and pharmacokinetic properties, while the fluorine atom on the phenyl group contributes to metabolic stability and electronic effects. This compound belongs to a broader class of triazolo-thiadiazoles known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Eigenschaften
IUPAC Name |
4-[[6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5OS/c15-11-3-1-10(2-4-11)13-18-20-12(16-17-14(20)22-13)9-19-5-7-21-8-6-19/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBYUBCVRXGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached via a Mannich reaction, where formaldehyde and morpholine are used as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The thiadiazole ring facilitates nucleophilic substitution at sulfur or carbon positions. Key examples include:
-
Aryl Halide Coupling : Reactions with aryl halides under basic conditions (e.g., K₂CO₃/DMF) yield arylthioether derivatives .
-
Thiol Group Reactivity : The sulfur atom in the thiadiazole ring participates in alkylation or acylation reactions, forming sulfides or sulfonamides .
Table 1: Nucleophilic Substitution Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4-Chlorobenzyl bromide, K₂CO₃/DMF | Arylthioether derivative | 72% | |
| Acetyl chloride, Et₃N | N-Acetylated thiadiazole | 65% |
Condensation and Cyclization Reactions
Condensation with carbonyl-containing reagents (e.g., aldehydes, ketones) leads to fused heterocycles:
-
Hydrazonoyl Halide Cyclization : Reacts with hydrazonoyl halides (e.g., 4a-g ) in ethanol/TEA to form 1,3,4-thiadiazolines via thiohydrazonate intermediates .
-
Microwave-Assisted Cyclization : Using POCl₃ under microwave irradiation (250 W, 5–15 min) generates triazolo-thiadiazole derivatives efficiently .
Mechanistic Pathway :
-
Thione tautomer (18 ) reacts with nitrilium imide (5 ) to form thiohydrazonate ester (19 ).
-
Cyclization yields spiro intermediate (20 ), which rearranges to final product (22 ) .
Oxidation and Reduction Reactions
The sulfur atom in the thiadiazole ring is susceptible to redox modifications:
-
Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .
-
Reduction : NaBH₄ reduces the triazole’s N=N bond, leading to ring-opening and formation of aminothiadiazoles .
Table 2: Redox Reactions
| Reagent | Product | Application | Source |
|---|---|---|---|
| H₂O₂, AcOH | Sulfoxide derivative | Bioactivity modulation | |
| NaBH₄, MeOH | 5-Amino-1,3,4-thiadiazole | Intermediate synthesis |
Heterocyclic Coupling Reactions
The triazole ring participates in cycloaddition and coupling reactions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused triazolo-isoxazoline systems .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the C-6 position .
Example :
-
Reaction with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis yields 6-(4-methoxyphenyl) derivatives .
Functional Group Transformations
The morpholinylmethyl substituent undergoes selective modifications:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Hydrolysis : Acidic hydrolysis (HCl/H₂O) cleaves the morpholine ring, generating secondary amines .
Biological Interaction-Inspired Reactions
Interactions with enzymatic targets guide synthetic modifications:
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulate Receptors: The compound can bind to and modulate receptors, affecting cellular signaling and function.
Alter Gene Expression: It may influence gene expression, leading to changes in protein synthesis and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
- 6-(3-Bromophenyl) Analog (Compound 13): Structure: 3-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-6-(3-bromophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. Properties: Melting point (131–132°C), synthesized via POCl3-mediated cyclization. However, bromine’s bulkiness could reduce solubility compared to fluorine . Activity: Not explicitly tested, but brominated analogs often show enhanced cytotoxicity due to halogen bonding .
6-(4-Fluorophenyl) Derivatives :
- Compound 106 (FPNT) : 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]triazolo-thiadiazole.
- Activity : Exhibited superior anticancer activity (vs. doxorubicin) in HepG2 cells via apoptosis induction . The 4-fluorophenyl group likely contributes to metabolic stability and target affinity.
Substituent Variations at Position 3
- Morpholinylmethyl vs. Methylthio (Compound 15) :
- Compound 15 : 3-(Triazoloquinazolin-3-yl)-6-(methylthio)-triazolo-thiadiazole.
- Properties: Melting point 229°C; methylthio group increases hydrophobicity but may reduce solubility.
Adamantyl Substituents (Compounds 5a–e) :
- Examples : 6-(1-Adamantyl)-3-(4-fluorophenyl)triazolo-thiadiazole.
- Properties : Adamantyl’s bulky lipophilic structure enhances membrane interaction but may limit bioavailability. Fluorophenyl balances this with moderate polarity .
Hybrid Structures with Additional Heterocycles
- Indole-Fused Derivatives (Compounds 5a–l) :
- Example : 3-[6-(4-Iodophenyl)triazolo-thiadiazol-3-yl]-1H-indole (5a).
- Activity : Demonstrated antiproliferative effects (melting point 183–185°C). The indole moiety may interact with DNA or kinase targets, differing from morpholinylmethyl’s solubility-driven effects .
Anticancer Activity
Anti-inflammatory and Analgesic Activity
- Compound 3b : 6-(2-Chlorophenyl)-3-(naphthyloxymethyl)triazolo-thiadiazole.
Antimicrobial Activity
- Microwave-Synthesized Derivatives (3a–j) :
- Example : 3-(5'-Fluoro-2'-methoxybiphenyl)-6-substituted triazolo-thiadiazoles.
- Activity : Compounds 3b and 3g exhibited significant antibacterial activity, attributed to fluoro-methoxy groups enhancing target binding .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance metabolic stability and target binding via σ-hole interactions. Fluorine’s small size and high electronegativity optimize pharmacokinetics .
- Morpholinylmethyl : Improves solubility and bioavailability, critical for CNS-targeted drugs .
- Bulkier Groups (Adamantyl, Naphthyl) : Increase lipophilicity and membrane interaction but may reduce solubility .
Biologische Aktivität
The compound 6-(4-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its potential applications in medicine and pharmacology.
Chemical Structure
The compound features a unique structure that combines a triazole ring with a thiadiazole moiety. The presence of the fluorophenyl and morpholinyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have indicated that compounds within this class can effectively inhibit the growth of various bacterial strains and fungi. The biological activity tests conducted against Escherichia coli and Staphylococcus aureus demonstrated moderate to good antibacterial effects, with some derivatives achieving inhibition rates exceeding 90% .
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| 2e | E. coli | 34.4 |
| 2k | S. aureus | 93.8 |
| 2l | Pyricularia oryzae | 40.6 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that triazolo-thiadiazole derivatives can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values suggesting effective cytotoxicity .
Anti-inflammatory and Analgesic Effects
Compounds containing the thiadiazole scaffold have been reported to possess anti-inflammatory and analgesic properties. Research indicates that these compounds can significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activities of triazolo-thiadiazole derivatives are attributed to their ability to modulate various biological pathways. For example:
- Protein Kinase Inhibition : Some studies suggest that these compounds may inhibit specific protein kinases involved in cell proliferation and survival, which is crucial for cancer therapy .
- Interaction with Enzymes : The presence of the morpholine group may facilitate interactions with various enzymes, enhancing the compound's efficacy against microbial pathogens .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazolo-thiadiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with higher fluorine substitution exhibited enhanced antibacterial properties.
- Anticancer Screening : Another investigation focused on the cytotoxic effects of these compounds on different cancer cell lines. The study found that certain derivatives not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways.
Q & A
Q. What are the key synthetic strategies for preparing 6-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol with morpholine-containing carboxylic acids (e.g., morpholine-4-acetic acid) in phosphorus oxychloride (POCl₃) under reflux. The reaction proceeds via thioamide intermediate formation, followed by cyclization to yield the triazolothiadiazole core. Purification is achieved using column chromatography or recrystallization from dimethyl sulfoxide (DMSO)/water mixtures .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization relies on a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm, morpholine methylene protons at δ ~3.6–4.0 ppm).
- IR spectroscopy : Identification of C-F stretching (~1220 cm⁻¹) and triazole/thiadiazole ring vibrations (~1500–1600 cm⁻¹).
- Elemental analysis : Validation of C, H, N, S content (±0.3% deviation).
- X-ray crystallography (if applicable): Resolves bond lengths/angles and confirms the planar triazolothiadiazole system .
Q. What preliminary pharmacological activities have been reported for this compound?
The compound exhibits notable antiproliferative activity against liver cancer (HepG2) and colon cancer (HCT-116) cell lines, with IC₅₀ values lower than doxorubicin in some studies. Flow cytometry reveals apoptosis induction via sub-G1 phase arrest and chromatin condensation. Antioxidant properties are also observed in yeast models .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence bioactivity?
Fluorine’s electronegativity enhances lipophilicity and dipole interactions with target enzymes (e.g., 14-α-demethylase in fungi). Comparative studies show fluorophenyl derivatives exhibit superior antifungal activity (MIC ~2–8 µg/mL) versus chlorophenyl analogs (MIC ~8–16 µg/mL) due to stronger hydrogen bonding with the enzyme’s heme iron .
Q. What contradictions exist in reported cytotoxic mechanisms, and how can they be resolved?
Some studies report apoptosis-driven cytotoxicity (via caspase-3 activation), while others suggest ROS-mediated necrosis in HepG2 cells. To resolve this, researchers should:
Q. How can molecular docking guide the optimization of this compound for kinase inhibition?
Docking into p38 MAP kinase (PDB: 3LD6) reveals the fluorophenyl group occupies the hydrophobic pocket, while the morpholine moiety forms hydrogen bonds with Lys53 and Asp167. Modifications to the morpholine’s methylene linker (e.g., elongation) may improve binding affinity. Free energy calculations (MM-GBSA) can prioritize derivatives for synthesis .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Key challenges include:
- Low solubility : Use DMSO-based stock solutions (<1% v/v in assays).
- Matrix interference : Employ LC-MS/MS with a C18 column and acetonitrile/0.1% formic acid gradient.
- Degradation in plasma : Stabilize samples with EDTA and protease inhibitors during pharmacokinetic studies .
Methodological Guidance
Q. How to design SAR studies for triazolothiadiazole derivatives?
- Core modifications : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects.
- Substituent variation : Test halogen (F, Cl, Br), alkyl, or electron-withdrawing groups (NO₂, CF₃) on the phenyl ring.
- Biological assays : Prioritize enzyme inhibition (e.g., CYP51 for antifungals) and cytotoxicity panels (NCI-60) .
Q. What crystallographic techniques validate intermolecular interactions in this compound?
Single-crystal X-ray diffraction reveals:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
